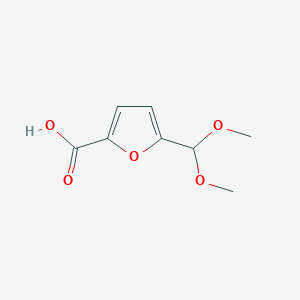

5-(Dimethoxymethyl)furan-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(Dimethoxymethyl)furan-2-carboxylic acid” is a structural analog of diacids . It is a furan platform chemical, which are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .

Synthesis Analysis

The synthesis of “5-(Dimethoxymethyl)furan-2-carboxylic acid” involves several steps. One method involves the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . Other methods include the oxidation reactions of various 2,5-disubstituted furans utilizing a variety of inorganic oxidants . The synthesis of this compound can also be achieved by the oxidation-dehydration of fructose .Molecular Structure Analysis

The molecular structure of “5-(Dimethoxymethyl)furan-2-carboxylic acid” is similar to that of 2,5-Furandicarboxylic acid (FDCA), which consists of two carboxylic acid groups attached to a central furan ring .Chemical Reactions Analysis

The chemical reactions involving “5-(Dimethoxymethyl)furan-2-carboxylic acid” are complex and involve several steps. For example, the oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid under mild aqueous conditions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Dimethoxymethyl)furan-2-carboxylic acid” are similar to those of 2,5-Furandicarboxylic acid (FDCA). FDCA is a white solid with a density of 1.604 g/cm³. It has a melting point of 342 °C and a boiling point of 420 °C. It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Biorefinery Feedstock

DMFCA is a furan-based platform chemical (FPC) that can be directly derived from biomass, such as furfural and 5-hydroxymethylfurfural (HMF) . As a biorefinery feedstock, DMFCA serves as a renewable alternative to traditional petrochemicals. Its unique structure allows for various downstream applications.

Biomedical Applications

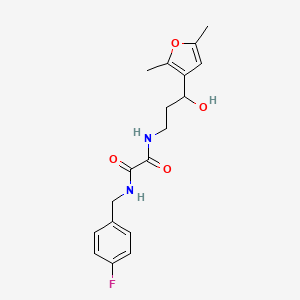

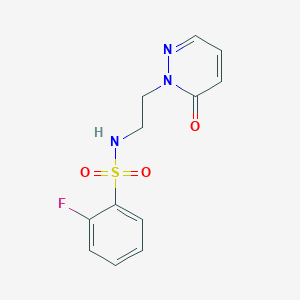

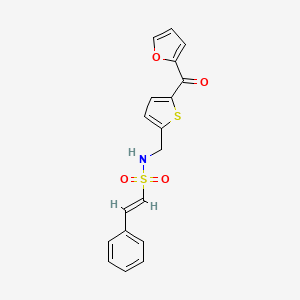

Drug Design: Researchers have explored DMFCA derivatives for drug development. By modifying the furan ring and carboxylic acid group, novel compounds with potential antibacterial, antiviral, or anticancer properties can be synthesized . These derivatives may act as enzyme inhibitors or modulate cellular pathways.

Catalysis and Green Chemistry

Oxidative Esterification: DMFCA derivatives can serve as catalysts or ligands in various reactions. For instance, transition metal oxide-modified Au/TiO2 catalysts have been used for the oxidative esterification of HMF to produce FDCA . These green chemistry approaches minimize environmental impact.

Chiral Synthesis

Enantioselective Reactions: Researchers have explored chiral furans derived from DMFCA for enantioselective synthesis. These compounds can be used as chiral auxiliaries or ligands in asymmetric transformations.

For more in-depth information, you can refer to the original research articles . If you have any specific questions or need further details, feel free to ask!

Wirkmechanismus

The mechanism of action of “5-(Dimethoxymethyl)furan-2-carboxylic acid” involves several steps. For example, the oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid involves the N-modification of FeOx, which adjusts the electronic cloud distribution of FeOx, increasing surface lattice oxygen ratio and oxygen mobility .

Zukünftige Richtungen

The future directions for “5-(Dimethoxymethyl)furan-2-carboxylic acid” involve its potential use as a renewable resource in the chemical industry. It is part of the furan platform chemicals, which are seen as an important part of the switch from traditional resources such as crude oil to biomass . The oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid is seen as a promising area for future research .

Eigenschaften

IUPAC Name |

5-(dimethoxymethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-11-8(12-2)6-4-3-5(13-6)7(9)10/h3-4,8H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTSFOBTGFIXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(O1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethoxymethyl)furan-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate](/img/structure/B2737818.png)

![4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B2737821.png)

![Methyl 4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2737827.png)

![5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2737829.png)

![N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2737834.png)

![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)

![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)